molecular formula C19H20ClN B194987 (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride CAS No. 163831-65-0

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B194987
CAS No.: 163831-65-0
M. Wt: 297.8 g/mol
InChI Key: KCLJDAVYFCDIDY-XFULWGLBSA-N
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Description

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound derived from naphthalene, a hydrocarbon present in coal tar. This compound is widely used in scientific research due to its versatile applications as a reagent, catalyst, and synthetic intermediate . It plays a crucial role in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in enzyme inhibition and receptor modulation. It interacts with enzymes such as monoamine oxidase and cytochrome P450, inhibiting their activity and affecting metabolic pathways. Additionally, this compound binds to certain receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride exerts its effects through binding interactions with biomolecules. It binds to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. These interactions often involve covalent bonding, hydrogen bonding, or other molecular interactions, resulting in alterations in the structure and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods, affecting its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and receptor modulation. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .

Metabolic Pathways

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes such as monoamine oxidase and cytochrome P450. These interactions alter the metabolism of various substrates, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns determine its interactions with target biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride involves several synthetic routes. One common method is the enzymatic process, where 1-acetylnaphthalene is treated with an R-selective transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which is then converted to the desired hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess and chemical purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert it into naphthyl alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is unique due to its specific chiral configuration and its ability to serve as a versatile reagent, catalyst, and intermediate in various chemical and biological processes. Its applications in the synthesis of pharmaceutical compounds and its role in studying enzyme kinetics and protein folding further highlight its significance in scientific research .

Properties

IUPAC Name

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLJDAVYFCDIDY-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163831-65-0
Record name (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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